molecular formula C14H23N3 B14912305 3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine

3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine

Cat. No.: B14912305
M. Wt: 233.35 g/mol
InChI Key: GSORIQZEYJWZLY-UHFFFAOYSA-N
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Description

3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine is a synthetic organic compound that features a piperidine ring and a pyridine ring connected by a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Attachment of the Propan-1-amine Chain: The propan-1-amine chain can be introduced via nucleophilic substitution reactions, where a halogenated propan-1-amine reacts with the piperidine ring.

    Introduction of the Pyridine Ring: The pyridine ring can be attached through a variety of methods, including cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be explored for its interactions with biological targets, such as enzymes or receptors.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine: Similar structure but with the pyridine ring attached at a different position.

    3-(Piperidin-1-yl)-N-(pyridin-4-ylmethyl)propan-1-amine: Another isomer with the pyridine ring attached at the 4-position.

    3-(Morpholin-4-yl)-N-(pyridin-2-ylmethyl)propan-1-amine: A related compound with a morpholine ring instead of a piperidine ring.

Uniqueness

3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine is unique due to its specific structural arrangement, which may confer distinct biological activities and chemical reactivity compared to its isomers and analogs.

Biological Activity

3-(Piperidin-1-yl)-N-(pyridin-2-ylmethyl)propan-1-amine, a compound featuring a piperidinyl moiety and a pyridine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by case studies and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C13H18N2\text{C}_{13}\text{H}_{18}\text{N}_{2}

This molecular structure includes a piperidine ring and a pyridine derivative, which are crucial for its interaction with biological targets.

Antibacterial Activity

Research has demonstrated that derivatives of piperidine and pyridine possess significant antibacterial properties. In vitro studies have shown that compounds similar to this compound exhibit strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of Related Compounds

Compound IDMIC (µg/mL)Active Against
Compound A0.0039S. aureus
Compound B0.025E. coli
Compound C<0.001Pseudomonas aeruginosa

These findings suggest that modifications in the side chains of piperidine derivatives can enhance their antibacterial efficacy .

Antifungal Activity

In addition to antibacterial properties, the compound has been evaluated for antifungal activity. Studies indicate that certain derivatives have shown potent antifungal effects with minimum inhibitory concentration (MIC) values below 1 µg/mL against various fungal pathogens .

Case Study: Antifungal Efficacy

A study reported that a related compound demonstrated complete inhibition of fungal growth within 8 hours of treatment at concentrations as low as 0.5 µg/mL. This rapid action highlights the potential application of such compounds in treating fungal infections .

Anticancer Properties

Emerging research indicates that compounds with similar structures may possess anticancer activities. For instance, derivatives of pyridine and piperidine have been investigated for their effects on cancer cell lines such as MDA-MB-231 (breast cancer) and MCF-7.

Table 2: Anticancer Activity Against Cell Lines

Compound IDIC50 (µM)Cell Line
Compound D6.25MDA-MB-231
Compound E8.00MCF-7

These compounds exhibited varying degrees of cytotoxicity, suggesting that structural modifications can significantly influence their anticancer potential .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : Some derivatives may disrupt fungal cell membranes, leading to cell lysis.
  • Cell Cycle Arrest : In cancer cells, these compounds can induce apoptosis by interfering with cell cycle progression.

Properties

Molecular Formula

C14H23N3

Molecular Weight

233.35 g/mol

IUPAC Name

3-piperidin-1-yl-N-(pyridin-2-ylmethyl)propan-1-amine

InChI

InChI=1S/C14H23N3/c1-4-10-17(11-5-1)12-6-8-15-13-14-7-2-3-9-16-14/h2-3,7,9,15H,1,4-6,8,10-13H2

InChI Key

GSORIQZEYJWZLY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCNCC2=CC=CC=N2

Origin of Product

United States

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